3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H5ClFNO3S |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO3S/c10-16(13,14)9-5-8(12-15-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
JILAFAQYZSAGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime This oxime is then cyclized to form the oxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The fluorophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions involving the fluorophenyl group.
Scientific Research Applications
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through sulfonamide bond formation. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride with analogous compounds based on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
- 3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (): This compound shares the 1,2-oxazole core but differs in substituents: Phenyl substituent: A 2-chloro-6-fluorophenyl group introduces two halogens (Cl and F) at meta positions, enhancing electron-withdrawing effects compared to the single fluorine in the target compound. Methyl group: A 5-methyl substituent reduces steric hindrance compared to the bulkier sulfonyl chloride. Key difference: The carboxamide derivative is tailored for target-binding applications (e.g., enzyme inhibition), whereas the sulfonyl chloride is optimized for nucleophilic substitution reactions .
Reactivity of Sulfonyl Chlorides vs. Phosphonium Salts
[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride () :
This phosphonium salt contains a 3-methylisoxazole moiety but replaces the sulfonyl chloride with a quaternary phosphonium group.- Reactivity : The phosphonium group participates in Wittig reactions or serves as a phase-transfer catalyst, contrasting with the sulfonyl chloride’s role in forming sulfonamides.
- Stability : Phosphonium salts are typically hygroscopic and sensitive to hydrolysis, while sulfonyl chlorides are moisture-sensitive but more reactive toward amines and alcohols.
Key difference : The target compound’s sulfonyl chloride group offers broader utility in covalent bond formation, whereas the phosphonium derivative is specialized for alkene synthesis .
Functional Group Diversity in Isoxazole Derivatives
- 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride (): This hydrochloride salt features a morpholinoethyl-hydroxy substituent at the 5-position. Hydrophilicity: The morpholine and hydroxyl groups enhance water solubility, unlike the hydrophobic 2-fluorophenyl and sulfonyl chloride in the target compound. Pharmacological relevance: The morpholinoethyl group may improve blood-brain barrier penetration, suggesting applications in CNS-targeted drugs. Key difference: The target compound’s sulfonyl chloride group prioritizes synthetic versatility, while the morpholinoethyl derivative emphasizes bioavailability and target engagement .
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Challenges : The 2-fluorophenyl group in the target compound may sterically hinder sulfonation at the 5-position, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysis).
- Stability Issues : Sulfonyl chlorides are prone to hydrolysis; thus, storage under anhydrous conditions is critical.
- Gaps in Data : The provided evidence lacks quantitative data (e.g., melting points, solubility, reaction yields) for direct comparisons. Further studies are needed to explore the compound’s pharmacokinetic properties or catalytic applications.
Biological Activity
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride group attached to an oxazole ring, which is known for its role in various biological activities. The presence of the fluorophenyl moiety enhances its pharmacological properties by influencing lipophilicity and molecular interactions.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, predictive analyses have shown that such compounds can inhibit oncological protein kinases, which are crucial in cancer cell proliferation and survival .
Table 1: Summary of Antitumor Activity
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | TBD | Various oncological kinases |
| Related oxazolones | 10-30 | EGFR, VEGFR |
Antimicrobial Activity
Compounds within the oxazole family have demonstrated broad-spectrum antimicrobial properties. In particular, studies have shown that derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
Toxicity Studies
Toxicity assessments conducted on model organisms like Daphnia magna and Saccharomyces cerevisiae suggest that the compound has a relatively low toxicity profile. The presence of halogen atoms in related structures has been correlated with increased toxicity, indicating a structure-activity relationship that may inform future drug design .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including protein kinases and DNA gyrase.
- Multidrug Resistance Transporters : Research indicates that the compound may be extruded from cells via multidrug transporters such as Pdr5 and Snq2 in yeast models . This suggests potential implications for overcoming drug resistance in cancer therapy.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of a related oxazolone compound in vitro against several cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation with an IC50 value ranging from 10 to 30 µM across different cell types .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of various derivatives against clinical isolates. The results demonstrated that certain derivatives were up to three times more effective than standard antibiotics like ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
